molecular formula C7H7N3 B014204 3,4-Diaminobenzonitrile CAS No. 17626-40-3

3,4-Diaminobenzonitrile

Cat. No. B014204
Key on ui cas rn: 17626-40-3
M. Wt: 133.15 g/mol
InChI Key: VWLLPPSBBHDXHK-UHFFFAOYSA-N
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Patent
US06221914B1

Procedure details

3-Amino-4-nitrobenzonitrile (20.00 g, 0.042 mol) was hydrogenated under 50 psi of hydrogen gas in 250 mL of anhydrous ethanol with 1.00 g of 10% Pd/C for 5 hours. The mixture was then filtered through a pad of celite and the filtrate concentrated. Trituration of the resulting solid with diethyl ether afforded 11.40 g of the desired product as a tan solid (70%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Yield
70%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[N+:10]([O-])=O)[C:5]#[N:6].[H][H]>C(O)C.[Pd]>[NH2:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[NH2:10])[C:5]#[N:6]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
NC=1C=C(C#N)C=CC1[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was then filtered through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C#N)C=CC1N
Measurements
Type Value Analysis
AMOUNT: MASS 11.4 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 203.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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